molecular formula C14H18BNO2 B1337505 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile CAS No. 475250-43-2

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Cat. No. B1337505
CAS RN: 475250-43-2
M. Wt: 243.11 g/mol
InChI Key: IBNNFFDCOHDYJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile involves palladium-catalyzed borylation reactions. A study detailed the synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents like EtOH or DMSO. This method proved particularly effective for aryl bromides with sulfonyl groups .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and its crystal structure was determined by X-ray diffraction. Density functional theory (DFT) calculations were also performed to calculate the molecular structure, which was consistent with the X-ray diffraction results .

Chemical Reactions Analysis

The chemical reactivity of the benzonitrile moiety can be inferred from studies on similar compounds. For example, 4-[(2H-tetrazol-2-yl)methyl]benzonitrile was synthesized by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of KOH, indicating the potential for nucleophilic substitution reactions at the benzonitrile's methyl group . Additionally, the synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile involved protection, tetrazole formation, hydrolysis, chlorination, and amination steps, showcasing the versatility of the benzonitrile group in multi-step synthetic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be diverse, as seen in the study of new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles. These compounds exhibited liquid crystalline behavior, with shorter chain lengths showing the nematic phase and longer chains showing the orthorhombic columnar phase. The molecular packing involved nonconventional H-bond interactions. Optical studies indicated that these compounds are blue-emitting materials, and electrochemical studies revealed a band gap of 1.89 eV . Although not directly related to 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile, these findings provide insight into the potential properties of benzonitrile derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization

    • The compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS), and their structures were confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations aligned well with empirical data, providing insights into molecular structures and vibrational properties (Wu et al., 2021).
  • Crystal Structure and DFT Study

    • Similar boric acid ester intermediates, featuring benzene rings, were studied for their structural properties. The study included FTIR, NMR, and mass spectrometry for structural confirmation, X-ray diffraction for crystallographic analysis, and DFT calculations to predict molecular structures and physicochemical properties. This comprehensive approach ensures a thorough understanding of the compounds' characteristics (Huang et al., 2021).
  • Borylation Methods

    • A study focused on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, showcasing a method more effective in borylation of arylbromides bearing sulfonyl groups than conventional methods (Takagi & Yamakawa, 2013).

Application in Detection and Imaging

  • Fluorescence Probes for Hydrogen Peroxide Detection

    • A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). Different probes exhibited varying responses based on their molecular structure, highlighting the importance of molecular design in sensor applications (Lampard et al., 2018).
  • Deboration Reaction for Hydrogen Peroxide Vapor Detection

    • A study introduced functional groups to boron esters to enhance their oxidation by H2O2, resulting in fast deboronation and highly sensitive detection of H2O2 vapor. The work indicates the potential of such systems in detecting peroxide-based explosives (Fu et al., 2016).
  • Benzoyl Peroxide Detection in Real Samples and Imaging

    • A near-infrared fluorescence off-on probe was developed, showcasing high selectivity and sensitivity for benzoyl peroxide detection in real samples and imaging in living cells and zebrafish. This exemplifies the potential of such probes in biological and environmental monitoring (Tian et al., 2017).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . It is recommended to handle it with protective gloves, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNNFFDCOHDYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452228
Record name 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

CAS RN

475250-43-2
Record name 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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